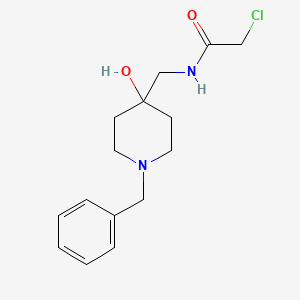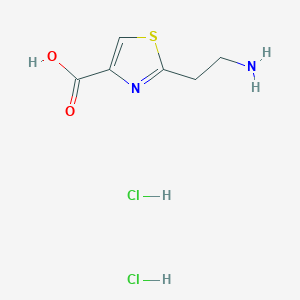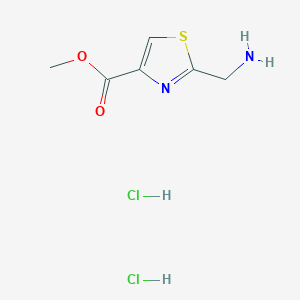
1-(4-Thiophen-3-ylphenyl)-ethylamine
Descripción general
Descripción
1-(4-Thiophen-3-ylphenyl)-ethylamine (TPA) is a type of amine compound that is used in a variety of scientific research applications. It is a derivative of phenethylamine, a compound found in many plants and animals, and its structure is similar to other amines such as serotonin, dopamine, and epinephrine. TPA is an important research tool for scientists in the fields of biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Biological Activity and Medical Research
Derivatives of thiophen and ethylamine, including those structurally similar to 1-(4-Thiophen-3-ylphenyl)-ethylamine, have been explored for their potential biological activity. Studies have synthesized and analyzed various derivatives to assess their biological properties (Beaton, Chapman, Clarke, & Willis, 1976).
In the field of cancer research, certain thiophenyl derivatives have been synthesized for their potential anticancer activities. For instance, a novel thiophenylchromane compound has demonstrated moderate anticancer activity against specific cancer cell lines, highlighting the potential of thiophene-based compounds in oncology (Vaseghi, Emami, Shokerzadeh, Hossaini, & Yousefi, 2021).
The development of thiopheneethamine derivatives for medicinal purposes has been ongoing, with various synthetic techniques being refined. This indicates an interest in the potential therapeutic applications of these compounds (Cheng, 2005).
Material Science and Chemistry
Thiophene-based compounds, including those structurally similar to 1-(4-Thiophen-3-ylphenyl)-ethylamine, are used in material science and chemistry. For example, a thiophene appended Schiff's base ligand with N,O donor sites was synthesized and used to create complexes with nickel(II) and palladium(II), showing the versatility of thiophene compounds in inorganic chemistry and material science (Kundu, Pramanik, Mondal, & Mondal, 2016).
Thiophene derivatives have also been studied for their electrochemical and electrochromic properties, which are crucial in the development of optoelectronic devices. This research underscores the significance of thiophene compounds in advancing technology in areas such as sensors and solar cells (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Propiedades
IUPAC Name |
1-(4-thiophen-3-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9(13)10-2-4-11(5-3-10)12-6-7-14-8-12/h2-9H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFWLZYENOJTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Thiophen-3-ylphenyl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1454565.png)


![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)

amine](/img/structure/B1454574.png)
![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)





